Sildenafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

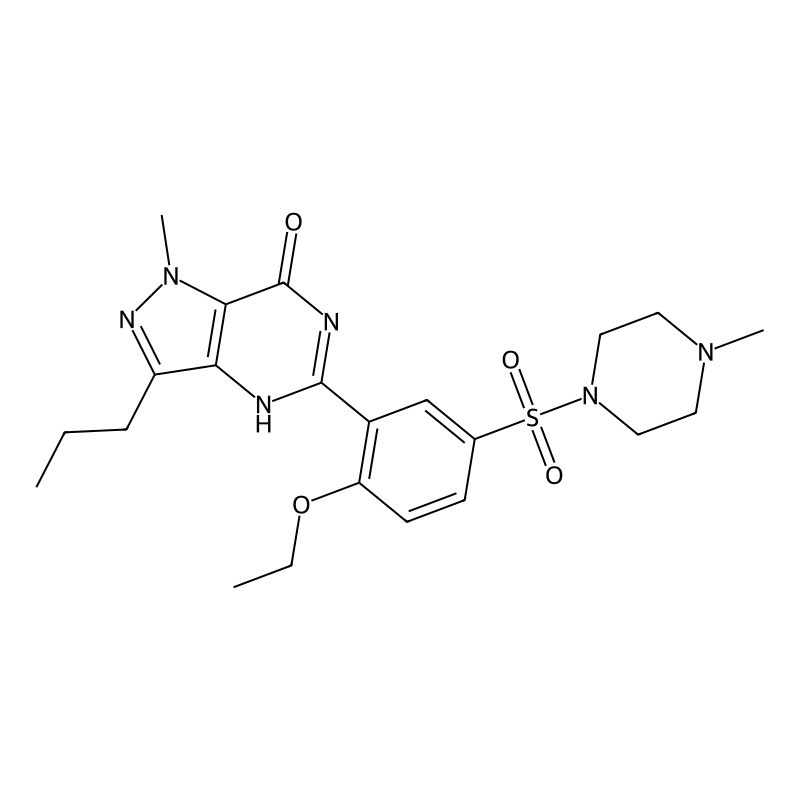

Sildenafil is a pharmaceutical compound primarily recognized for its role as a treatment for erectile dysfunction and pulmonary arterial hypertension. Its chemical structure is characterized by the formula C22H30N6O4S, and it is classified as a phosphodiesterase type 5 inhibitor. By inhibiting the enzyme phosphodiesterase type 5, sildenafil enhances the effects of nitric oxide, leading to increased levels of cyclic guanosine monophosphate and promoting smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, thereby facilitating erection during sexual stimulation .

Pulmonary Arterial Hypertension (PAH):

- Mechanism: Sildenafil relaxes pulmonary blood vessels by increasing cGMP levels, leading to improved blood flow and reduced pressure in the lungs. This mechanism makes it beneficial for PAH, a chronic condition characterized by high blood pressure in the pulmonary arteries.

- Clinical Evidence: Studies have shown significant improvements in exercise capacity, hemodynamics, and quality of life in PAH patients treated with sildenafil compared to placebo. [Source: ]

- Ongoing Research: Ongoing research investigates the potential of sildenafil in combination with other therapies for PAH and explores its long-term efficacy and safety.

Cardiovascular Research:

- Heart Failure: Sildenafil's vasodilatory effects are being explored in heart failure patients to improve blood flow and reduce strain on the heart. Early studies show promising results, but further research is needed to confirm its long-term benefits. [Source: ]

- Pulmonary Hypertension due to Left Heart Disease: Sildenafil's ability to reduce pulmonary pressure is being investigated in patients with left heart disease, a condition that can lead to pulmonary hypertension. Preliminary findings suggest potential benefits, but larger studies are needed to establish its role in this setting.

Other Potential Applications:

- High Altitude Sickness: Sildenafil's vasodilatory effects might improve oxygen delivery and reduce symptoms of high altitude sickness. Research is ongoing to evaluate its efficacy and safety for this purpose.

- Chronic Kidney Disease: Sildenafil might improve kidney function in patients with chronic kidney disease by promoting blood flow. Early studies show promising results, but further research is warranted.

- Premature Ejaculation: Sildenafil's potential to delay ejaculation is being investigated in clinical trials for the treatment of premature ejaculation.

Important Considerations:

- It is crucial to note that while sildenafil shows promise in various research areas, its use outside of approved indications requires further investigation and should only be under the guidance of a healthcare professional.

- Potential side effects and drug interactions need to be carefully considered when using sildenafil in research settings.

- Ongoing research is essential to determine the long-term safety and efficacy of sildenafil in these emerging applications.

- Methylation: The process begins with the methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester using hot dimethyl sulfate.

- Hydrolysis: This is followed by hydrolysis with aqueous sodium hydroxide to yield the free acid.

- Nitration: The free acid undergoes nitration using oleum or fuming nitric acid.

- Carboxamide Formation: This step involves refluxing with thionyl chloride and ammonium hydroxide.

- Reduction: The nitro group is reduced to an amino group, typically using stannous chloride in ethanol.

- Acylation and Cyclization: The resultant aminopyrazole derivative is subjected to acylation with 2-ethoxybenzoyl chloride, followed by cyclization to form the final compound .

Sildenafil exhibits potent biological activity as a selective inhibitor of phosphodiesterase type 5. This inhibition prevents the breakdown of cyclic guanosine monophosphate, leading to prolonged vasodilation in response to sexual stimulation. The drug's action is localized primarily in the corpus cavernosum, where it enhances erectile function by increasing blood flow. Additionally, sildenafil has been shown to improve exercise capacity in patients with pulmonary arterial hypertension by reducing vascular resistance in pulmonary circulation .

The synthesis of sildenafil has evolved over time, with various methods reported:

- Initial Synthesis: The original synthesis involved multiple steps, starting from ethyl 3-butyrylpyruvate and hydrazine hydrate, leading to a low yield of sildenafil.

- Optimized Synthesis: Modern methods have improved yields significantly by employing greener chemistry techniques and optimizing reaction conditions, such as using less toxic reagents and minimizing waste products .

- Commercial Production: Current commercial synthesis focuses on efficiency and environmental sustainability, utilizing methods that reduce harmful emissions and waste .

Sildenafil is widely used for:

- Erectile Dysfunction: It is most commonly prescribed under brand names such as Viagra for treating erectile dysfunction in men.

- Pulmonary Arterial Hypertension: Under the brand name Revatio, sildenafil is used to treat pulmonary arterial hypertension, improving exercise capacity and reducing symptoms associated with this condition .

Sildenafil's interactions with other substances have been extensively studied:

- Drug Interactions: Co-administration with nitrates can lead to severe hypotension. Additionally, drugs metabolized by cytochrome P450 enzymes may alter sildenafil's effectiveness or increase side effects due to competition for metabolic pathways .

- Metabolic Pathways: Sildenafil is primarily metabolized by CYP3A4 and CYP2C9 enzymes in the liver. Its major metabolite, N-desmethylsildenafil, retains about 50% of sildenafil's potency against phosphodiesterase type 5 .

Sildenafil belongs to a class of medications known as phosphodiesterase type 5 inhibitors. Other notable compounds include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tadalafil | Inhibits phosphodiesterase type 5 | Longer half-life (up to 36 hours) |

| Vardenafil | Inhibits phosphodiesterase type 5 | Rapid onset of action; similar structure |

| Avanafil | Inhibits phosphodiesterase type 5 | Fastest onset (15 minutes); fewer side effects |

While all these compounds share a common mechanism involving phosphodiesterase type 5 inhibition, sildenafil is unique due to its specific metabolic pathway and its established history as the first oral treatment for erectile dysfunction .

Sildenafil functions as a potent and selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 through a competitive mechanism that directly targets the catalytic domain of the enzyme [1] [2]. The molecular mechanism involves sildenafil binding to the catalytic site of phosphodiesterase type 5, where it competes with cyclic guanosine monophosphate for the same binding site, thereby preventing the hydrolytic degradation of the cyclic nucleotide [3] [4]. This competitive inhibition occurs through sildenafil acting as a non-hydrolyzable analog of cyclic guanosine monophosphate, effectively blocking the enzyme's ability to catalyze the conversion of cyclic guanosine monophosphate to guanosine monophosphate [5].

The binding affinity of sildenafil for phosphodiesterase type 5 demonstrates exceptional potency, with inhibitory concentration values ranging from 3.5 to 6.3 nanomolar depending on experimental conditions [6] [7] [8]. Crystallographic studies have revealed that sildenafil binding induces significant conformational changes in the enzyme structure, particularly affecting the histidine-loop region (residues 660-683) which undergoes positional shifts of up to 24 angstroms from its unliganded state [9] [10]. These structural alterations suggest that sildenafil not only occupies the active site but also allosterically modulates enzyme conformation to enhance its inhibitory effects [11].

Research has demonstrated that sildenafil exhibits high selectivity for phosphodiesterase type 5 over other phosphodiesterase isoforms, with selectivity ratios exceeding 1000-fold for phosphodiesterase type 2, phosphodiesterase type 3, and phosphodiesterase type 4 [7] [12]. However, sildenafil shows moderate selectivity against phosphodiesterase type 6, with only approximately 10-fold preference for phosphodiesterase type 5, which accounts for certain physiological effects observed with this compound [13] [14].

| Parameter | Value | Reference |

|---|---|---|

| IC50 for PDE5 | 3.5-6.3 nM | [6] [7] [8] |

| Selectivity vs PDE1 | ~80-fold | [7] [12] |

| Selectivity vs PDE2 | >1000-fold | [7] [12] |

| Selectivity vs PDE3 | >1000-fold | [7] [12] |

| Selectivity vs PDE6 | ~10-fold | [13] [14] |

Cyclic GMP Signaling Pathway Modulation

Sildenafil exerts its pharmacological effects through direct modulation of the nitric oxide-cyclic guanosine monophosphate signaling cascade, a critical intracellular pathway that regulates smooth muscle tone and vascular function [1] [3]. The physiological process begins with nitric oxide release, which activates soluble guanylate cyclase to catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate [15] [16]. Under normal conditions, phosphodiesterase type 5 rapidly hydrolyzes cyclic guanosine monophosphate to terminate the signaling cascade, but sildenafil inhibition prevents this degradation, leading to sustained elevation of intracellular cyclic guanosine monophosphate levels [17] [18].

The elevated cyclic guanosine monophosphate concentrations resulting from sildenafil treatment activate cyclic guanosine monophosphate-dependent protein kinase, also known as protein kinase G, which phosphorylates downstream target proteins responsible for smooth muscle relaxation [19] [20]. This phosphorylation cascade ultimately leads to decreased intracellular calcium concentrations and subsequent vasodilation through modulation of calcium-handling proteins and ion channels [2] [21].

Experimental studies have revealed that sildenafil can indirectly influence cyclic adenosine monophosphate signaling through cross-talk mechanisms between the two cyclic nucleotide pathways [17] [21]. Research has demonstrated that elevated cyclic guanosine monophosphate levels can inhibit phosphodiesterase type 3, which is responsible for cyclic adenosine monophosphate degradation, thereby creating a synergistic enhancement of both signaling pathways [7] [21]. This cross-regulation explains the observed potentiation of cyclic adenosine monophosphate-mediated vasodilation in the presence of sildenafil [21].

The temporal dynamics of cyclic guanosine monophosphate accumulation following sildenafil administration show a concentration-dependent response, with maximal effects achieved at micromolar concentrations in tissue preparations [17] [8]. Mathematical modeling of the nitric oxide-cyclic guanosine monophosphate pathway has identified phosphodiesterase type 5 inhibition as a particularly effective intervention point for optimizing cyclic guanosine monophosphate levels under conditions of oxidative stress [15] [16].

Binding Kinetics and Conformational Dynamics

The binding kinetics of sildenafil to phosphodiesterase type 5 exhibit complex, heterogeneous characteristics that reflect the existence of multiple conformational states of the enzyme [5] [6]. Radioligand binding studies using tritiated sildenafil have revealed the presence of two distinct binding components with dramatically different dissociation half-life values of 1 minute and 14 minutes, corresponding to calculated dissociation constant values of 12 nanomolar and 0.83 nanomolar, respectively [5]. These findings indicate the existence of at least two conformational states of the phosphodiesterase type 5 catalytic site that exhibit different affinities for sildenafil [5] [6].

Exchange-dissociation experiments have demonstrated that sildenafil binding displays specific, saturable characteristics that can be competed by other phosphodiesterase type 5 inhibitors but not by structurally unrelated compounds [5] [6]. The binding isotherms for sildenafil consistently yield dissociation constant values in the range of 4.8 to 13.3 nanomolar, with the lower values representing higher-affinity binding states [5] [6]. Importantly, the presence of low concentrations of cyclic guanosine monophosphate can enhance sildenafil binding affinity, reducing the dissociation constant to approximately 4.8 nanomolar while only modestly increasing the maximum binding capacity [5].

Crystallographic analyses have provided detailed insights into the conformational changes induced by sildenafil binding to phosphodiesterase type 5 [9] [10]. The most significant structural alteration involves the histidine-loop region, which undergoes extensive repositioning upon inhibitor binding [9] [11]. In the sildenafil-bound state, this loop adopts a conformation that differs substantially from both the unliganded enzyme and complexes with other inhibitors [9]. Additionally, the binding of sildenafil appears to cause loss of divalent metal ions from the catalytic site, which may contribute to the inhibitory mechanism through elimination of cofactors required for enzymatic activity [9].

The molecular dynamics of sildenafil-phosphodiesterase type 5 interactions reveal that the inhibitor establishes multiple contact points within the active site [22] [23]. The pyrazolopyrimidine core of sildenafil forms critical hydrogen bonds with glutamine 817, while the piperazine moiety occupies hydrophobic pockets within the binding site [23] [11]. These interactions are stabilized by the rigid central core structure of sildenafil, which consists of a π-conjugated bicyclic pyrazolopyrimidone linked to a phenyl ring [24] [23].

| Binding Parameter | Value | Experimental Condition |

|---|---|---|

| KD (high affinity) | 0.83 nM | Exchange dissociation |

| KD (low affinity) | 12 nM | Exchange dissociation |

| KD (isotherm) | 4.8-13.3 nM | Equilibrium binding |

| t1/2 (fast component) | 1 min | Dissociation kinetics |

| t1/2 (slow component) | 14 min | Dissociation kinetics |

Molecular Basis for Selectivity Among PDE Isoforms

The molecular determinants underlying sildenafil's selectivity for phosphodiesterase type 5 over other phosphodiesterase isoforms arise from specific structural features within the catalytic domains that create distinct binding environments for inhibitor recognition [13] [7] [14]. Comparative analysis of phosphodiesterase crystal structures has identified key amino acid differences in the active site regions that account for the preferential binding of sildenafil to phosphodiesterase type 5 [14] [25]. The glutamine pocket region, which accommodates the piperazine moiety of sildenafil, contains specific residue variations among different phosphodiesterase isoforms that determine binding affinity and selectivity [14] [23].

Selectivity profiling studies have established that sildenafil demonstrates greater than 1000-fold preference for phosphodiesterase type 5 over phosphodiesterase types 2, 3, and 4, with inhibitory concentration values exceeding 2600 nanomolar for these off-target enzymes [13] [7]. The molecular basis for this selectivity lies in the unique architecture of the phosphodiesterase type 5 active site, particularly the positioning of valine 782 and leucine 804 residues that create an optimal binding environment for sildenafil's structural framework [14]. In contrast, other phosphodiesterase isoforms contain different amino acids at corresponding positions that reduce binding affinity for sildenafil [14] [26].

The selectivity profile against phosphodiesterase type 6 presents a notable exception, with sildenafil showing only approximately 10-fold selectivity for phosphodiesterase type 5 [13] [14]. Molecular modeling studies have revealed that phosphodiesterase type 6 shares substantial structural similarity with phosphodiesterase type 5 in the inhibitor binding region, particularly in the positioning of critical contact residues [14]. However, subtle differences such as the presence of valine 738 and methionine 760 in phosphodiesterase type 6 compared to valine 782 and leucine 804 in phosphodiesterase type 5 account for the reduced but still significant binding affinity [14].

Structure-activity relationship studies have demonstrated that the pyrazolopyrimidine core structure of sildenafil is essential for phosphodiesterase type 5 selectivity [27] [23]. Pharmacophore modeling has identified four critical chemical features required for optimal phosphodiesterase type 5 binding: an aromatic ring, a hydrophobic region, a hydrogen bond acceptor, and a hydrogen bond donor [23]. The specific geometric arrangement of these features in sildenafil creates a molecular recognition pattern that preferentially matches the phosphodiesterase type 5 active site architecture compared to other isoforms [23].

Recent crystallographic studies of phosphodiesterase type 5 in complex with various inhibitors have revealed that the histidine-loop region exhibits isoform-specific conformational flexibility [9] [28]. This structural element undergoes unique positional changes upon sildenafil binding that are not observed in other phosphodiesterase isoforms, suggesting that conformational selectivity contributes to the overall specificity profile [9] [28]. The ability of sildenafil to induce these specific conformational changes in phosphodiesterase type 5 while having minimal effects on other isoforms represents an additional mechanism underlying its selectivity profile [11].

| PDE Isoform | IC50 (nM) | Selectivity Ratio | Key Structural Differences |

|---|---|---|---|

| PDE1 | 280-281 | ~80-fold | Different metal coordination |

| PDE2 | >30,000 | >1000-fold | Altered glutamine pocket |

| PDE3 | 16,200 | >1000-fold | Distinct active site geometry |

| PDE4 | 7,680 | >1000-fold | Modified hydrophobic regions |

| PDE5 | 3.5 | Reference | Optimal binding architecture |

| PDE6 | 34-38 | ~10-fold | Val738/Met760 vs Val782/Leu804 |

| PDE11 | 2,730 | ~780-fold | Different regulatory domains |

The synthesis of sildenafil has undergone significant evolution since its initial development, representing a remarkable example of pharmaceutical process optimization driven by both environmental considerations and economic factors. The original synthetic pathway, first reported in Bioorganic & Medicinal Chemistry Letters in 1996, established the foundational chemistry for this important phosphodiesterase type 5 inhibitor [1].

The inaugural synthetic route commenced with the reaction of diketoester ethyl 3-butyrylpyruvate and hydrazine hydrate in acetic acid to construct the essential pyrazole ring system [1] [2]. This initial condensation reaction was followed by regioselective N-methylation of the pyrazole ring using dimethyl sulfate, establishing the characteristic substitution pattern required for sildenafil's biological activity [1]. The subsequent alkaline hydrolysis yielded the corresponding carboxylic acid intermediate, which underwent nitration using nitric acid and sulfuric acid to introduce the nitro functionality [1].

The transformation continued with treatment using concentrated ammonium hydroxide solution to generate the carboxamide derivative, followed by reduction of the nitro group to an amino group using stannous chloride and hydrochloric acid in ethanol [2]. This reduction step produced the crucial 4-aminopyrazole structure that serves as a key intermediate in sildenafil synthesis [2]. Mild amidation of the aminopyrazole derivative with the appropriate benzoyl chloride was performed, followed by cyclization mediated by hydrogen peroxide under basic conditions [2]. This cyclization step led to the formation of the pyrimidinone heterocycle ring, completing the bicyclic pyrazolopyrimidinone core structure [2].

The final stages involved chlorosulfonylation of the pyrimidinone derivative, which occurred selectively at the 5' position of the phenyl ring, producing the aroyl sulfonyl chloride derivative [2]. This intermediate was then coupled with N-methylpiperazine to afford the final sildenafil structure [2]. The overall process consisted of nine linear synthetic steps with an overall yield of approximately 70% [3].

However, this original route presented several significant challenges for commercial implementation. The linear nature of the synthesis, combined with the use of potentially toxic materials in the final bond-forming reaction, necessitated multiple recrystallizations to achieve pharmaceutical-grade purity [3]. The chlorosulfonation reaction, positioned late in the synthesis, created scaling difficulties due to competing hydrolysis during extended quench times, resulting in yield losses from expensive intermediates [3].

First-Generation to Contemporary Synthetic Approaches

Recognition of the limitations inherent in the original medicinal chemistry route prompted the development of improved synthetic strategies that addressed both efficiency and safety concerns. The second-generation approach introduced a more convergent strategy that fundamentally altered the sequence of key transformations [2].

The improved synthesis utilized 2-ethoxybenzoyl chloride as the starting material, which was reacted with chlorosulfonic acid in the presence of thionyl chloride [2]. This modification served to transform the intermediate sulfonic acid directly to the corresponding sulfonyl chloride, eliminating the need for separate chlorosulfonation steps [2]. The arylsulfonyl chloride derivative was subsequently hydrolyzed under neutral conditions to form 5-(chlorosulfonyl)-2-ethoxybenzoic acid [2].

A critical innovation in this approach involved the coupling of this intermediate with N-methylpiperazine in the presence of aqueous sodium hydroxide, producing the corresponding sulfonamide derivative early in the synthetic sequence [2]. The sulfonamide product was then reacted with the aminopyrazole derivative using N,N'-carbonyldiimidazole as the coupling agent [2]. The formation of the pyrimidinone heterocycle ring was achieved by adding potassium tert-butoxide in tert-butanol, conditions that minimized side product formation and achieved near-quantitative yields [2].

This convergent approach offered several advantages over the original linear sequence. By positioning the problematic chlorosulfonation reaction earlier in the synthesis, the method reduced both the environmental burden and the economic impact of potential yield losses [3]. The improved route demonstrated enhanced overall yields of approximately 90% while reducing the complexity of the final purification steps [4].

Contemporary synthetic methodologies have continued this evolutionary trajectory, incorporating advanced catalytic methods and green chemistry principles. Recent developments have focused on replacing traditional stoichiometric reagents with catalytic alternatives and implementing more environmentally benign reaction conditions [5] [6]. These modern approaches have successfully addressed many of the scalability and environmental concerns associated with earlier synthetic routes.

Green Chemistry Innovations in Sildenafil Production

The implementation of green chemistry principles in sildenafil synthesis represents a paradigm shift toward sustainable pharmaceutical manufacturing. The third-generation synthetic process was specifically designed to align with Industry 4.0 green chemistry directives, emphasizing environmental performance enhancement during large-scale production [2].

Several key modifications were introduced to achieve these green chemistry objectives. The elimination of tin chloride reduction represented a significant advancement, removing a toxic heavy metal reagent from the synthetic pathway [2]. The use of stoichiometric quantities of thionyl chloride with appropriate solvents in the preparation of the sulfonyl chloride intermediate further reduced environmental impact [2]. Additionally, the complete elimination of hydrogen peroxide from the synthesis removed a potentially hazardous oxidizing agent [2].

A particularly noteworthy innovation involved the substitution of thionyl chloride for oxalyl chloride in the formation of 2-ethoxybenzoyl chloride, specifically implemented to avoid carbon monoxide emissions [2]. This modification demonstrated how environmental considerations could drive the selection of alternative reagents with equivalent synthetic utility but superior safety profiles [2].

The green chemistry approach also emphasized solvent selection and recovery strategies. The use of water instead of organic solvents for sulfonamide preparation significantly reduced the environmental footprint of this transformation [2]. Toluene was selected as the primary reaction solvent with minimized thionyl chloride equivalents, and importantly, this solvent was designed for recovery and reuse, substantially lowering the overall process costs [2].

The implementation of N,N-carbonyldiimidazole in ethyl acetate as the coupling medium proved particularly advantageous, enabling direct crystallization of the desired product from the reaction mixture [2]. This streamlined approach reduced the need for extensive purification procedures while simultaneously diminishing carbon dioxide emissions associated with alternative coupling strategies [2].

Process metrics for the green chemistry route demonstrated its success, achieving a 75% yield of sildenafil citrate while eliminating potential toxic materials and producing a high-quality, environmentally clean product [2]. These improvements established a new standard for sustainable pharmaceutical synthesis, demonstrating that environmental responsibility and commercial viability could be successfully integrated.

Pfizer's commercial synthesis exemplifies successful green chemistry implementation, with documented waste reduction of over 80% compared to the original process [7]. The redesigned pathway eliminated several toxic solvents and reagents while improving overall efficiency, demonstrating how green chemistry principles can enhance both environmental performance and economic sustainability [8].

Ligand-Free Ullmann-Type Copper-Catalyzed Coupling Reactions

The most recent advancement in sildenafil synthesis represents a breakthrough in catalytic methodology through the development of ligand-free Ullmann-type copper-catalyzed coupling reactions. This fourth-generation approach, reported in 2024, introduces a fundamentally different strategy for constructing the pyrazolopyrimidinone ring system [9] [10].

The innovative methodology employs a convergent fashion by connecting key building blocks through a one-pot reaction [9]. Specifically, the halo-pyrazole moiety 16c is coupled with 2-ethoxybenzamidine and 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidine using copper catalysis [9]. This approach achieves yields of 79% for sildenafil and 82% for its derivatives, demonstrating both efficiency and broad applicability [9].

The ligand-free nature of this copper-catalyzed system represents a significant advancement in synthetic methodology. Traditional Ullmann-type reactions typically require expensive ligands and harsh reaction conditions, often including high temperatures exceeding 200°C [11]. The development of ligand-free conditions not only reduces costs but also simplifies reaction setup and workup procedures [11].

This methodology circumvents several problematic aspects of previous synthetic routes. The elimination of nitric acid and sulfuric acid for nitration reactions removes highly corrosive and environmentally hazardous reagents [9]. Similarly, the avoidance of costly palladium catalysts for reduction steps significantly reduces both the economic and environmental burden of the synthesis [9]. The elimination of traditional coupling agents further streamlines the process while reducing waste generation [9].

The mechanistic aspects of the ligand-free copper-catalyzed coupling involve the formation of aryl-copper intermediates that facilitate nucleophilic aromatic substitution reactions [11]. Under the optimized conditions, copper iodide serves as both the catalyst and the source of the requisite copper species, operating efficiently at moderate temperatures in the presence of appropriate bases [11]. The reaction proceeds through a catalytic cycle that regenerates the active copper species, enabling high turnover numbers and excellent yields [11].

The environmental advantages of this approach are substantial. The ligand-free conditions eliminate the need for expensive and often toxic phosphine or nitrogen-donor ligands [11]. The moderate reaction conditions reduce energy requirements compared to traditional high-temperature Ullmann reactions [11]. Additionally, the one-pot nature of the transformation minimizes waste generation and reduces the number of isolation and purification steps required [9].

Pyrazolopyrimidinone Ring Construction Methodologies

The construction of the pyrazolopyrimidinone ring system represents the central challenge in sildenafil synthesis, requiring the formation of both the pyrazole and pyrimidine components while maintaining the correct regiochemistry and substitution patterns. Several distinct methodologies have been developed for this crucial transformation, each offering unique advantages and limitations [12].

The hydrogen peroxide-mediated cyclization represents the earliest established method for pyrazolopyrimidinone ring formation [13]. This approach utilizes aqueous sodium hydroxide and hydrogen peroxide to promote cyclization of the appropriately substituted aminopyrazole precursor [13]. The reaction typically proceeds through the formation of a reactive intermediate that undergoes intramolecular cyclization to generate the desired bicyclic system [13]. However, this method suffers from moderate yields ranging from 30-70% due to competing hydrolysis reactions that can cleave the carboxamide functionality [13].

The potassium tert-butoxide cyclization method emerged as a significant improvement, achieving near-quantitative yields under optimized conditions [2]. This transformation employs anhydrous potassium tert-butoxide in tert-butanol as both base and solvent [2]. The strongly basic conditions promote efficient cyclization while the anhydrous environment prevents hydrolysis side reactions [2]. This method has become the preferred approach for large-scale synthesis due to its high efficiency and predictable outcomes [2].

N,N'-Carbonyldiimidazole-mediated cyclization offers an alternative strategy that enables direct crystallization of the product from the reaction mixture [2]. The use of CDI in ethyl acetate provides mild conditions that minimize side product formation while facilitating convenient product isolation [2]. This approach is particularly valuable in manufacturing settings where streamlined purification procedures are essential [2].

Microwave-assisted one-pot synthesis represents a modern approach that significantly reduces reaction times while maintaining good yields [12]. This methodology employs microwave irradiation at 150°C for rapid heating, enabling completion of the cyclization in just 2 hours compared to 18 hours required for conventional heating [12]. The one-pot nature of this approach eliminates intermediate isolation steps, streamlining the overall synthetic process [12].

The copper-catalyzed coupling approach for pyrazolopyrimidinone construction offers unique advantages in terms of functional group tolerance and reaction efficiency [9]. This method constructs the bicyclic system through a convergent coupling strategy rather than cyclization of a linear precursor [9]. The use of benzamidine coupling partners enables direct formation of the pyrimidine ring while simultaneously installing the required substituents [9].

Ring formation mechanisms vary significantly among these methodologies. The hydrogen peroxide method likely proceeds through formation of a hydroxylamine intermediate that undergoes cyclization [13]. The potassium tert-butoxide approach involves deprotonation and nucleophilic attack on the carbonyl carbon [2]. The CDI-mediated process activates the carboxylic acid toward nucleophilic attack by the amino group [2]. The copper-catalyzed method operates through organometallic intermediates that facilitate C-N bond formation [9].

Substrate scope and functional group tolerance also differ among these approaches. The hydrogen peroxide method tolerates a wide range of electron-withdrawing and electron-donating substituents but is sensitive to base-labile groups [13]. The potassium tert-butoxide method requires careful substrate selection to avoid competing reactions [2]. The CDI approach offers excellent functional group tolerance and mild conditions [2]. The copper-catalyzed method demonstrates broad substrate scope with tolerance for various heterocyclic and aromatic substituents [9].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

187-189 °C

UNII

Related CAS

Drug Indication

FDA Label

Treatment of adult patients with pulmonary arterial hypertension classified as World Health Organization (WHO) functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease. Paediatric populationTreatment of paediatric patients aged one year to 17 years old with pulmonary arterial hypertension. Efficacy in terms of improvement of exercise capacity or pulmonary haemodynamics has been shown in primary pulmonary hypertension and pulmonary hypertension associated with congenital heart disease. Revatio solution for injection is for the treatment of adult patients with pulmonary arterial hypertension who are currently prescribed oral Revatio and who are temporarily unable to take oral therapy, but are otherwise clinically and haemodynamically stable. Revatio (oral) is indicated for treatment of adult patients with pulmonary arterial hypertension classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease.

Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Sildenafil Actavis to be effective, sexual stimulation is required.

Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Viagra to be effective, sexual stimulation is required.

AdultsTreatment of adult patients with pulmonary arterial hypertension classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease. Paediatric populationTreatment of paediatric patients aged 1 year to 17 years old with pulmonary arterial hypertension. Efficacy in terms of improvement of exercise capacity or pulmonary haemodynamics has been shown in primary pulmonary hypertension and pulmonary hypertension associated with congenital heart disease (see section 5. 1).

AdultsTreatment of adult patients with pulmonary arterial hypertension classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease. Paediatric populationTreatment of paediatric patients aged 1 year to 17 years old with pulmonary arterial hypertension. Efficacy in terms of improvement of exercise capacity or pulmonary haemodynamics has been shown in primary pulmonary hypertension and pulmonary hypertension associated with congenital heart disease.

Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Vizarsin to be effective, sexual stimulation is required.

Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. , , In order for Sildenafil Teva to be effective, sexual stimulation is required. ,

Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for sildenafil to be effective, sexual stimulation is required.

Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penileerection sufficient for satisfactory sexual performance. In order for Patrex to be effective, sexual stimulation is required. PATREX is not indicated for use by women.

Treatment of pulmonary arterial hypertension

Livertox Summary

Drug Classes

Therapeutic Uses

Viagra is indicated for the treatment of erectile dysfunction. /Included in US product labeling/

Revatio is indicated for the treatment of pulmonary arterial hypertension in adults to improve exercise ability and delay clinical worsening. /Included in US product label/

The role, if any, of sildenafil in the management of sexual dysfunction in women remains to be established. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for SILDENAFIL (9 total), please visit the HSDB record page.

Mechanism of Action

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By diminishing the effect of PDE5, sildenafil facilitates the effect of nitric oxide during sexual stimulation; cGMP levels increase, smooth muscle relaxes, and blood flows into the corpus cavernosum, producing an erection. Without sexual stimulation, sildenafil has no effect on erections.

It has been extensively demonstrated that hydrogen sulfide (H2S) is implicated is several physiological and pathological conditions. In particular, it has been shown that H2S causes relaxation in human penile tissues and inhibits phosphodiesterase (PDE) activity in vessels. Beside sildenafil increases H2S generation in human bladder and tadalafil in myocardial tissues. Therefore, /the/ aim /of the study/ was to demonstrate the link between H2S and PDE-5 in mice corpus cavernosum tissues. ... The effects of sildenafil (10 uM, 0.5 hr); PDE-5 inhibitor, on H2S production as well as the H2S -induced relaxations in mice penile tissues /was investigated/. Penile tissues from CD1 mouse corpus cavernosum (MCC) were used. Functional studies were performed by myograph in Krebs solution. Western blot analysis was performed in order to evaluate CBS and CSE expression and methylene blue assay for measurement of H2S levels. In order to investigate functional significance of H2S on sildenafil-induced augmentation of endothelial relaxation in MCC the sildenafil effect was evaluated on acetylcholine (ACh), L-cysteine and NaHS-induced relaxations in presence or not of CSE enzyme inhibitor PPG (10 uM, 0.5 hr). In order to achieve this issue the H2S production in MCC tissues was also evaluated by incubating the penile tissue with sildenafil in presence or absence of the CSE inhibitor PPG (10 uM, 0.5 hr) Both CBS and CSE were expressed in MCC and the enzymes efficiently converted L-cysteine into H2S. Further /it was shown/ that sildenafil caused a significant increase in H2S production and this augmentation was reversed by CSE inhibition. /It was/ found that sildenafil induced an increase in both ACh and L-cysteine-induced relaxations and these augmentations reversed by CSE inhibitor PPG in MCC pre-contracted with phenylephrine (3.10-5M). Beside sildenafil did not significantly increase the NaHS -induced relaxations. Therefore /it was/ suggested that both gaseous transmitters NO and H2S affect sildenafil action. In particular ... results demonstrate that sildenafil effect is partially mediated by H2S pathway. Thus, H2S signaling may represent a new mechanism involved in the effect of sildenafil on erectile dysfunction.

Sildenafil citrate (Viagra), a cGMP-selective phosphodiesterase (PDE) inhibitor, is widely used to treat erectile dysfunction and pulmonary arterial hypertension. In contrast to its well established action on erectile dysfunction, little is known on the action of sildenafil on cGMP/cAMP signaling and testicular steroidogenesis. This study was designed to assess the effects of prolonged sildenafil treatment on NO synthase-dependent signaling and steroidogenic function of rat Leydig cells. Male adult rats were treated with Viagra (1.25 mg/kg body wt) daily for 30 days. /Studies indicate/, serum testosterone and ex vivo testosterone production significantly increased in sildenafil-treated animals. Human chorionic gonadotropin-stimulated testosterone production and cAMP accumulation were also significantly higher in Leydig cells obtained from sildenafil-treated rats. The expression of soluble guanylyl cyclase (GUCY1) subunits (Gucy1a1, Gucy1b1) significantly increased; cAMP-specific Pde4a, cGMP-specific Pde6c, and dual Pde1c and Nos2 were inhibited and expression of Nos3, protein kinase G1 (Pkg1), and Pde5 remained unchanged. Treatment of purified Leydig cells with NO donor caused a dose-dependent increase in both testosterone and cGMP production. Testosterone and cGMP production was significantly higher in Leydig cells obtained from sildenafil-treated animals. The stimulatory effect of NO donor was significantly enhanced by saturating concentrations of hCG in both Leydig cells obtained from control and sildenafil-treated animals. Occurrence of mature steroidogenic acute regulatory protein also increased in sildenafil treated animals in accord with increased cAMP and cGMP production. In summary, inhibition of PDE activity during prolonged sildenafil treatment increased serum testosterone level and Leydig cells' steroidogenic capacity by coordinated stimulatory action on cAMP and cGMP signaling pathway.

Absorption Distribution and Excretion

After either oral or intravenous administration, sildenafil is excreted as metabolites predominantly in the feces (approximately 80% of the administered oral dose) and to a lesser extent in the urine (approximately 13% of the administered oral dose).

The mean steady-state volume of distribution documented for sildenafil is approximately 105 L - a value which suggests the medication undergoes distribution into the tissues.

The total body clearance documented for sildenafil is 41 L/h.

Sildenafil is rapidly and almost completely absorbed following oral administration. Bioequivalence has been established between the 20-mg tablet and the 10-mg/mL oral suspension when administered as a single oral dose of 20 mg. Although single-dose studies indicate that more than 90% of an oral sildenafil dose is absorbed from the GI tract, the drug undergoes extensive metabolism in the GI mucosa during absorption and on first pass through the liver, with only about 40% of a dose reaching systemic circulation unchanged. Pharmacokinetics of the drug (as determined by peak plasma concentrations or area under the plasma concentration-time curve (AUC)) are dose proportional over the single-dose range of 1.25-200 mg. Peak plasma concentrations of sildenafil and its active N-desmethyl metabolite are achieved within 30-120 (median: 60) minutes following oral administration in fasting adults.

Sildenafil appears to be widely distributed in the body, with a reported volume of distribution at steady state averaging 105 L. It is not known whether sildenafil is distributed into milk. Sildenafil and its major circulating N-desmethyl metabolite are each approximately 96% bound to plasma proteins; protein binding reportedly is independent of plasma concentration over the range of 0.01-10 ug/mL. Plasma protein binding of the drug in geriatric adults older than 65 years of age is slightly greater (97%) than that observed in individuals younger than 45 years of age (96%). Sildenafil is distributed to a limited extent in semen following oral administration, with less than 0.001% of a single dose appearing in semen 90 minutes after dosing in healthy individuals Such concentrations are unlikely to cause any effects in sexual partners exposed to the semen.

Sildenafil is eliminated mainly in the feces as metabolites. In healthy adults and those with erectile dysfunction, approximately 80% of an oral dose is excreted as metabolites in feces and 13% is excreted in urine.

In volunteers with mild (CLcr=50-80 mL/min) and moderate (CLcr=30-49 mL/min) renal impairment, the pharmacokinetics of a single oral dose of Viagra (50 mg) were not altered. In volunteers with severe (CLcr=<30 mL/min) renal impairment, sildenafil clearance was reduced, resulting in approximately doubling of AUC and Cmax compared to age-matched volunteers with no renal impairment.

For more Absorption, Distribution and Excretion (Complete) data for SILDENAFIL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Sildenafil is cleared predominantly by the CYP3A4 (major route) and CYP2C9 (minor route) hepatic microsomal isoenzymes. The major circulating metabolite results from N-desmethylation of sildenafil, and is itself further metabolized. This metabolite has a phosphodiesterase (PDE) selectivity profile similar to sildenafil and an in vitro potency for phosphodiesterase type 5 (PDE-5) approximately 50% of the parent drug. Plasma concentrations of this metabolite are approximately 40% of those seen for sildenafil, so that the metabolite accounts for about 20% of sildenafil's pharmacologic effects.

Pharmacokinetics were studied in mouse, rat, rabbit, dog and man after single intravenous and/or oral doses of sildenafil or (14)C-sildenafil (Viagra). .... Five principal pathways of metabolism in all species were piperazine N-demethylation, pyrazole N-demethylation, loss of a two-carbon fragment from the piperazine ring (N,N'-deethylation), oxidation of the piperazine ring and aliphatic hydroxylation. Additional metabolites arose through combinations of these pathways. Sildenafil was the major component detected in human plasma. Following oral doses, AUC (infinity) for the piperazine N-desmethyl and piperazine N,N'-desethyl metabolites were 55 and 27% that of parent compound respectively.

Sildenafil is eliminated mainly in the feces as metabolites. In healthy adults and those with erectile dysfunction, approximately 80% of an oral dose is excreted as metabolites in feces and 13% is excreted in urine. In feces, the N-dealkylated, hydroxylated, N-demethylated, and N-dealkylated/demethylated metabolites of sildenafil comprise about 22, 13, 3, and 3% of total fecal excretion. In healthy individuals, sildenafil is excreted in urine mainly as the hydroxylated metabolite, with this metabolite representing about 41% of total urinary excretion of the drug.

/Sprague Dawley rats (10/sex/dose) were administered 10, 45 or 200 mg/kg/day of sildenafil for 1 month by oral gavage./ Plasma concentrations of sildenafil were higher in females than in males, while concentrations of the metabolite, UK-103,320, were higher in males than in females. As a result, females were exposed predominantly to the unchanged drug and males to an almost equal balance of drug and metabolite. These data indicate that N-demethylation of sildenafil to UK-103,320 is an important route of sildenafil biotransformation in male rats. Concentrations of UK-95,340 were generally below the limit of determination (30 ng/mL). ... /From table/

Sildenafil appears to be completely metabolized in the liver to up to 16 metabolites, most of which represent only a small fraction of a dose; little or no unchanged drug is detectable in urine or feces following oral or IV administration. Sildenafil is metabolized principally via hepatic cytochrome P-450 (CYP) microsomal isoenzymes 3A4 (major route) and 2C9 (minor route), and potent inhibitors of CYP3A4 can substantially reduce sildenafil clearance. Hepatic metabolism of sildenafil is complex, generally involving the piperazine ring, N,N-de-ethylation (ring opening) or N-demethylation of the piperazine ring and aliphatic hydroxylation; the drug and its metabolites do not appear to undergo conjugation. The N-demethylated metabolite, the major circulating metabolite, has a phosphodiesterase selectivity profile similar to that of sildenafil and an in vitro potency for PDE type 5 of approximately 50% of the parent drug. The N-demethylated metabolite is further metabolized to an N-dealkylated N,N-de-ethylated) metabolite. The drug also undergoes N-dealkylation followed by N-demethylation of the piperazine ring.

Associated Chemicals

Wikipedia

Isoleucine

Drug Warnings

Serious cardiovascular, cerebrovascular, and vascular events, including myocardial infarction, sudden cardiac death, ventricular arrhythmia, cerebrovascular hemorrhage, transient ischemic attack, hypertension, subarachnoid and intracerebral hemorrhages, and pulmonary hemorrhage have been reported post-marketing in temporal association with the use of Viagra. Most, but not all, of these patients had preexisting cardiovascular risk factors. Many of these events were reported to occur during or shortly after sexual activity, and a few were reported to occur shortly after the use of Viagra without sexual activity. Others were reported to have occurred hours to days after the use of Viagra and sexual activity. It is not possible to determine whether these events are related directly to Viagra, to sexual activity, to the patient's underlying cardiovascular disease, to a combination of these factors, or to other factors.

Prolonged erection greater than 4 hours and priapism (painful erections greater than 6 hours in duration) have been reported infrequently since market approval of Viagra. In the event of an erection that persists longer than 4 hours, the patient should seek immediate medical assistance. If priapism is not treated immediately, penile tissue damage and permanent loss of potency could result.

Angina pectoris, AV block, tachycardia, palpitation, myocardial ischemia and infarction, sudden cardiac death, chest pain, cerebral thrombosis, cerebrovascular hemorrhage (e.g., subarachnoid, intracerebral hemorrhage), transient ischemic attack, stroke (e.g., hemorrhagic or brainstem), cardiac or cardiopulmonary arrest, coronary artery disease, heart failure, electrocardiographic (ECG) abnormalities including ventricular arrhythmia (e.g., tachycardia, premature complexes) or Q-wave abnormalities (without myocardial infarction), hypertension, edema (including facial and peripheral), shock, and cardiomyopathy also have occurred in less than 2% of patients with erectile dysfunction receiving sildenafil in controlled clinical trials and in postmarketing surveillance, but have not been directly attributed to the drug. The incidence of myocardial infarction or stroke was similar in patients receiving sildenafil for the treatment of erectile dysfunction or placebo, and most cases occurred within a few hours to days after a sildenafil dose or placebo. Most patients experiencing serious adverse cardiovascular effects had preexisting cardiovascular risk factors, and many of these effects were reported to occur shortly after taking sildenafil, either with or without sexual activity. In at least one patient with hypertrophic cardiomyopathy, decreased blood pressure, marked reductions in ventricular dimensions, increased ejection fraction and subaortic gradient at rest, ventricular premature complexes, and unsustained ventricular tachycardia occurred following sildenafil administration for the treatment of erectile dysfunction.

For more Drug Warnings (Complete) data for SILDENAFIL (32 total), please visit the HSDB record page.

Biological Half Life

Plasma sildenafil concentrations appear to decline in a biphasic manner following oral administration, with a terminal elimination half-life of about 4 hours (range: 3-5 hours).

High clearance was the principal determinant of short elimination half-lives in rodents (0.4-1.3 hr), whereas moderate clearance in dog and man resulted in longer half-lives (6.1 and 3.7 hr respectively).

Use Classification

Human drugs -> Drugs used in erectile dysfunction -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

... Amberlite XAD-1180 resin is used for on-line surfactant-mediated pre-concentration of sildenafil as a prior step for its fluorescent detection. In order to activate the column for sildenafil pre-concentration, the cationic surfactant (hexadecyltrimethylammoniunm bromide, HTAB) is adsorbed onto the resin. In these conditions, sildenafil is retained by HTAB-resin and then it is eluted with ethanol and analyzed by spectrofluorimetry. Drug-surfactant association produces a considerable fluorescence enhancement, increasing considerably the sensitivity of detection. Therefore, sildenafil can be pre-concentrated and quantitatively determined, with a detection limit of 0.2 ng mL(-1). The proposed method was successfully applied to the analysis of bulk drug, ... tablets, and local herbal medicine.

The present work demonstrates the utility of the functionalized carbon nanotubes, poly(4-aminobenzene sulfonic acid) (PABS) grafted multiwalled carbon nanotubes, MWNT-g-PABS, as an electrode modifier towards achieving ultrasensitive detection of a model drug, sildenafil citrate (SC). PABS units in MWNT-g-PABS interact with SC, pre-concentrate and accumulate at the surface. The electron transduction from SC to electrode is augmented via MWNT-g-PABS. As a result, the MWNT-g-PABS modified electrode exhibited ultrasensitive (57.7 uA/nM) and selective detection of SC with a detection limit of 4.7 pM. /Sildenafil citrate/

This paper describes an analytical method for qualitative and quantitative screening of sildenafil, vardenafil, tadalafil and 11 of their designer analogs in illegal erectile dysfunction products by high-performance liquid chromatography with UV detection (HPLC-UV). Sildenafil served as a single external standard for both identification and quantification of all analytes. Relative retentions and reference UV spectra were used for qualitative, and correction factors for quantitative analyses, respectively. The separation was performed on a Kinetex C18 reverse-phased column at 25 °C using gradient elution. Mobile phase A consisted of 200mM ammonium acetate solution while mobile phase B was a 1:1 (v/v) mixture of methanol and acetonitrile with a flow rate of 0.5 mL/min and injection volume of 5 uL. Detection wavelength was set to 290nm.

Clinical Laboratory Methods

Phosphodiesterase type 5 inhibitors such as sildenafil, vardenafil, and tadalafil are a class of drugs used primarily in the treatment of erectile dysfunction. Sildenafil and tadalafil are also approved for the treatment of pulmonary hypertension. The aim of this study was to develop and validate a procedure for the detection and quantification of these 3 drugs and some of their metabolites in human blood plasma. ... After liquid-liquid extraction of 0.5 mL of blood plasma using diethyl ether-ethyl acetate (1:1), the analytes sildenafil, norsildenafil, vardenafil, norvardenafil, and tadalafil were separated using a Shimadzu Prominence High-Performance Liquid Chromatography System (C18 separation column, gradient elution, and a total flow of 0.5 mL/min). They were detected using an AB Sciex 3200 Q-Trap LC-MS-MS System (electrospray ionization and multiple reaction monitoring mode). ... The assay was found to be selective for the tested compounds. It was linear from 5 to 1000 ng/mL for sildenafil, from 2 to 700 ng/mL for norsildenafil, from 0.5 to 350 ng/mL for vardenafil, from 0.5 to 200 ng/mL for norvardenafil, and from 5 to 1000 ng/mL for tadalafil. The recoveries were generally more than 50%. Matrix effects were not observed. Accuracy, repeatability, and intermediate precision were within the required limits (<15% or <20% near the limit of quantification).

... Amberlite XAD-1180 resin is used for on-line surfactant-mediated pre-concentration of sildenafil as a prior step for its fluorescent detection. In order to activate the column for sildenafil pre-concentration, the cationic surfactant (hexadecyltrimethylammoniunm bromide, HTAB) is adsorbed onto the resin. In these conditions, sildenafil is retained by HTAB-resin and then it is eluted with ethanol and analyzed by spectrofluorimetry. Drug-surfactant association produces a considerable fluorescence enhancement, increasing considerably the sensitivity of detection. Therefore, sildenafil can be pre-concentrated and quantitatively determined, with a detection limit of 0.2 ng mL(-1). The proposed method was successfully applied to the analysis of ... human urine ... .

Storage Conditions

Commercially available sildenafil citrate injection should be stored at 20-25 °C, but may be exposed to temperatures ranging from 15-30 °C.

Commercially available sildenafil citrate tablets should be stored at 25 °C, but may be exposed to 15-30 °C.

Keep container tightly closed in a dry and well-ventilated place. /Sildenafil citrate/

Interactions

PDE type 5 inhibitors /including sildenafil/ also may potentiate the hypotensive effects of inhaled nitrites (e.g., amyl or butyl nitrite, sometimes referred to as poppers), which may be misused (recreational use) during sexual activity for purported effects in enhancing the sexual experience. Because these agents are used recreationally, patients may be unaware of their pharmacologic effects and potential risks and may not report their use to clinicians. Concurrent use of PDE type 5 inhibitors with poppers, which dilate blood vessels with a rapid onset of action, could result in sudden and marked blood pressure reduction and potentially serious or even fatal effects. Interactions with organic nitrates and nitrites may be even more pronounced in patients who also are taking certain HIV protease inhibitors concomitantly. Homosexual males may be at particular risk because of the greater likelihood of recreational inhaled nitrite use and antiretroviral therapy in this population.

Combination antiretroviral therapy usually includes one or more HIV protease inhibitors that are inhibitors of CYP3A4 and/or CYP2C9, and the possibility for an interaction with sildenafil clearance resulting in an increased likelihood of sildenafil-associated adverse effects such as headache, flushing, visual changes, priapism, and possibly hypotension and syncope exists. Patients should inform their clinician if they are taking antiretroviral therapy.

Sildenafil potentiates the hypotensive effect of nitrates /including nitroglycerin/; concomitant use is contraindicated.

For more Interactions (Complete) data for SILDENAFIL (23 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available sildenafil citrate tablets ... has an expiration date of 24 months after the date of manufacture when stored as directed.

Dates

Cheitlin MD, Hutter AM Jr, Brindis RG, Ganz P, Kaul S, Russell RO Jr, Zusman RM: ACC/AHA expert consensus document. Use of sildenafil (Viagra) in patients with cardiovascular disease. American College of Cardiology/American Heart Association. J Am Coll Cardiol. 1999 Jan;33(1):273-82. [PMID:9935041]

Fries R, Shariat K, von Wilmowsky H, Bohm M: Sildenafil in the treatment of Raynaud's phenomenon resistant to vasodilatory therapy. Circulation. 2005 Nov 8;112(19):2980-5. [PMID:16275885]

Unegbu C, Noje C, Coulson JD, Segal JB, Romer L: Pulmonary Hypertension Therapy and a Systematic Review of Efficacy and Safety of PDE-5 Inhibitors. Pediatrics. 2017 Mar;139(3). pii: peds.2016-1450. doi: 10.1542/peds.2016-1450. [PMID:28235796]

Gong B, Ma M, Xie W, Yang X, Huang Y, Sun T, Luo Y, Huang J: Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis. Int Urol Nephrol. 2017 Oct;49(10):1731-1740. doi: 10.1007/s11255-017-1644-5. Epub 2017 Jul 24. [PMID:28741090]

Nichols DJ, Muirhead GJ, Harness JA: Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. Br J Clin Pharmacol. 2002;53 Suppl 1:5S-12S. [PMID:11879254]

Goldstein I, Burnett AL, Rosen RC, Park PW, Stecher VJ: The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. Sex Med Rev. 2019 Jan;7(1):115-128. doi: 10.1016/j.sxmr.2018.06.005. Epub 2018 Oct 6. [PMID:30301707]

Electronic Medicines Compendium: Sildenafil 25mg, 50mg, 100mg film-coated tablets Monograph

Electronic Medicines Compendium: Revatio (sildenafil citrate) 20 mg film-coated tablets Monograph

Forbes: With Viagra Now Available Over-The-Counter In The U.K., Will The U.S. Follow Suit?